(1-Methyl-1H-imidazol-2-yl)acetonitrile
Overview
Description
(1-Methyl-1H-imidazol-2-yl)acetonitrile is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Scientific Research Applications
Reactions with Cyanogen Bromide
(1-Methyl-1H-imidazol-2-yl)acetonitrile, as a part of imidazole derivatives, has been studied for its reaction with cyanogen bromide. Imidazoles with N-alkyl substituents, such as 1-methyl-imidazole, show distinct reactivity patterns when exposed to BrCN, often resulting in brominated or cyano derivatives. The study of these reactions provides insights into the mechanistic pathways and potential applications in synthetic chemistry (McCullum et al., 1999).
Metal-Based Chemotherapy
Research has explored the preparation of complexes involving 1-Methyl-1H-imidazole and other imidazole derivatives with metals like copper and gold. These complexes have potential applications in the development of novel metal-based chemotherapy treatments for tropical diseases (Navarro et al., 2000).
Solvation and Solute-Solvent Interactions
The solvation process and solute-solvent interactions of imidazole compounds, including 1-Methyl-1H-imidazole, have been analyzed in various solvents like water, methanol, and acetonitrile. Such studies are vital in understanding the thermodynamics and molecular interactions in solution, which has implications in fields like pharmaceuticals and materials science (Herrera-Castro & Torres, 2019).
Synthesis of Novel Derivatives
Synthesis and evaluation of novel derivatives of 1-Methyl-1H-imidazol-2-yl compounds have been conducted, focusing on their potential antimicrobial and anticancer properties. Such research contributes to the development of new therapeutic agents (Şenkardeş et al., 2020).
Interaction with Electron Acceptors
Studies on the interaction of imidazole derivatives, including 1-Methyl-1H-imidazol-2-yl acetonitrile, with electron acceptors provide valuable information for the development of new materials and catalysts. Such interactions are crucial in fields like organic electronics and photochemistry (Kouno et al., 1981).
Smart Materials and Sensing Applications
The unique properties of 1-Methyl-1H-imidazol-2-yl)acetonitrile and related compounds have been utilized in the development of smart materials. For instance, metal–organic gels constructed from imidazolium ligands show potential in volatile salt-based nitrogen sensing, which can be applied in food freshness detection (Hou et al., 2020).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various targets leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting they have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile typically involves the reaction of 1H-imidazole-2-carbaldehyde with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like acetonitrile under nitrogen atmosphere. The mixture is stirred at room temperature overnight, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-1H-imidazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
**Common Reagents and Conditions:
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-9-5-4-8-6(9)2-3-7/h4-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQJYRPVEODPHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355846 | |
Record name | (1-Methyl-1H-imidazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3984-53-0 | |
Record name | (1-Methyl-1H-imidazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Methyl-1H-imidazol-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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